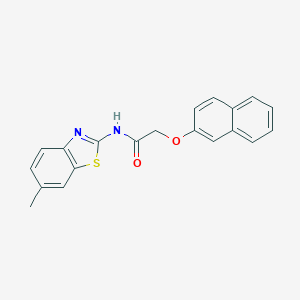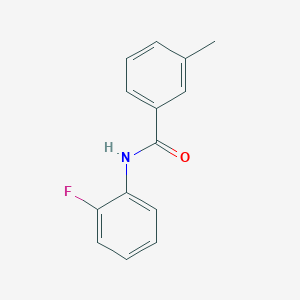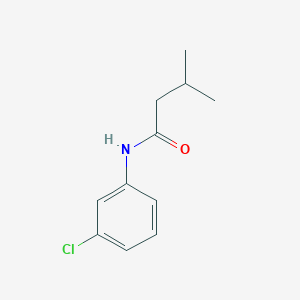![molecular formula C23H25N5O5S B291986 N-({[4-allyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-phenylurea](/img/structure/B291986.png)
N-({[4-allyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({[4-allyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-phenylurea is a chemical compound that has been synthesized for scientific research purposes. This compound is of interest due to its potential biochemical and physiological effects, which may have applications in various fields of research. In
Wirkmechanismus
The mechanism of action of N-({[4-allyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-phenylurea is not fully understood. However, it is believed to work by inhibiting the growth and proliferation of cancer cells. This may be due to its ability to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
N-({[4-allyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-phenylurea has been shown to have several biochemical and physiological effects. In addition to its cytotoxic effects on cancer cells, it has also been shown to have anti-inflammatory properties. This may make it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-({[4-allyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-phenylurea in lab experiments is its potential as a new drug candidate. Its cytotoxic and anti-inflammatory properties make it a promising compound for further research in these areas. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to develop as a drug.
Zukünftige Richtungen
There are several future directions for research on N-({[4-allyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-phenylurea. One area of interest is in further understanding its mechanism of action. This may help in the development of new drugs based on this compound. Another area of research is in exploring its potential as a treatment for inflammatory diseases. Finally, research could also focus on synthesizing new compounds based on this structure for use in drug development.
Synthesemethoden
The synthesis of N-({[4-allyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-phenylurea involves a series of chemical reactions. The starting materials are allyl isothiocyanate, 3,4,5-trimethoxyphenylhydrazine, and phenyl isocyanate. These are reacted to form the intermediate compound 4-allyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol. This intermediate is then treated with acetic anhydride to form the final product, N-({[4-allyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-phenylurea.
Wissenschaftliche Forschungsanwendungen
N-({[4-allyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-phenylurea has potential applications in various fields of scientific research. One area of interest is in the development of new drugs for the treatment of cancer. This compound has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for further research in this area.
Eigenschaften
Molekularformel |
C23H25N5O5S |
|---|---|
Molekulargewicht |
483.5 g/mol |
IUPAC-Name |
N-(phenylcarbamoyl)-2-[[4-prop-2-enyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H25N5O5S/c1-5-11-28-21(15-12-17(31-2)20(33-4)18(13-15)32-3)26-27-23(28)34-14-19(29)25-22(30)24-16-9-7-6-8-10-16/h5-10,12-13H,1,11,14H2,2-4H3,(H2,24,25,29,30) |
InChI-Schlüssel |
HFZSPNHWNLZDQV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2CC=C)SCC(=O)NC(=O)NC3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2CC=C)SCC(=O)NC(=O)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![N-{2-methyl-5-[(phenoxyacetyl)amino]phenyl}-2-phenoxyacetamide](/img/structure/B291919.png)


